molecular formula C10H14N6O4 B1384216 Guanosine, 5'-amino-5'-deoxy- CAS No. 4099-84-7

Guanosine, 5'-amino-5'-deoxy-

Cat. No. B1384216
CAS RN: 4099-84-7
M. Wt: 282.26 g/mol
InChI Key: JUWYSPSHBRXOGR-UUOKFMHZSA-N
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Description

Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It is functionally related to guanine . When guanine is attached by its N9 nitrogen to the C1 carbon of a deoxyribose ring, it is known as deoxyguanosine .


Synthesis Analysis

The synthesis of the 5’-amino-2’,5’-dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction .


Molecular Structure Analysis

The molecular structure of Guanosine, 5’-amino-5’-deoxy- is described by the IUPAC name (2R,3R,4S,5R)-2-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol .


Chemical Reactions Analysis

Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons — that endows them with a considerable functional versatility .


Physical And Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform .

Scientific Research Applications

Inhibitors of GDP-Mannose Dehydrogenase

Guanosine, 5'-amino-5'-deoxy- has been utilized to develop inhibitors for GDP-mannose dehydrogenase, a key enzyme in the biosynthetic pathway of alginates in Pseudomonas aeruginosa mucoid strains. This application has significant implications for targeting mucoid strains of Pseudomonas aeruginosa, which are important in various medical and biochemical contexts (Elloumi et al., 1992).

Synthesis of Modified Nucleosides

The compound has been synthesized for the creation of modified nucleosides, such as 3′-Amino-3′-deoxyguanosine. These modified nucleosides have a wide range of applications in biochemical and pharmaceutical research (Zhang, Cui, & Zhang, 2003).

Template-Directed Synthesis

Guanosine, 5'-amino-5'-deoxy- derivatives have been shown to be effective in template-directed syntheses, demonstrating enhanced nucleophilicity, which is essential in the formation of nucleoside derivatives and oligonucleotides (Zieliński & Orgel, 1985).

Enzymatic Synthesis and RNA Modification

This compound has been used to initiate T7 RNA polymerase promoted transcriptions, leading to the production of modified RNA. Such modifications have potential applications in biotechnology and genetic research (Williamson & Hodgson, 2008).

Universal Initiator Nucleotides for RNA Synthesis

The chemical synthesis of modified guanosine nucleotides, such as 5'-amino-hexaethylene glycol guanosine nucleotides, and their incorporation into RNA demonstrate the utility of Guanosine, 5'-amino-5'-deoxy- in RNA conjugate formation for biochemical applications (Schlatterer & Jäschke, 2006).

Hammerhead Ribozymes Stabilization

Novel 5′-amino-5′-deoxy-2′-O-methyl nucleosides have been synthesized and incorporated into hammerhead ribozymes. This application is crucial for understanding and developing ribozyme-based therapeutic agents and molecular biology tools (Matulić-Adamić et al., 1997).

Biosynthesis of Guanosine-Triphosphate

The compound has been used in studies exploring the biosynthesis of (deoxy)guanosine-5'-triphosphate, which is a critical precursor for DNA and RNA synthesis in vivo. This research has implications for biotechnological applications, particularly in PCR and other molecular biology techniques (Yao, Ding, & Ou, 2019).

Safety And Hazards

The safety data sheet for Guanosine, 5’-amino-5’-deoxy- advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Guanosine and its derivatives have been used for designing functional supramolecular assemblies. Many programs have been launched to fine-tune the chemical properties of guanine derivatives, to make them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYSPSHBRXOGR-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-5'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guanosine, 5'-amino-5'-deoxy-
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Citations

For This Compound
1
Citations
N Elloumi, B Moreau, L Aguiar, N Jaziri… - European journal of …, 1992 - Elsevier
The synthesis of 5′-amino-5′-deoxy guanosine was improved in order to use it for elaboration of liposolubles GDP-mannose analogues. GDP-mannose is the substrate of GDP-…
Number of citations: 13 www.sciencedirect.com

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